molecular formula C12H20S2 B14694750 Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane] CAS No. 28640-50-8

Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiane]

Katalognummer: B14694750
CAS-Nummer: 28640-50-8
Molekulargewicht: 228.4 g/mol
InChI-Schlüssel: GZBXUXSOPNWBRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] is a complex organic compound characterized by its unique spirocyclic structure This compound contains a bicyclo[42

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[421]nonane-9,2’-[1,3]dithiane] typically involves multiple steps, including cycloaddition reactions and subsequent functional group transformations One common approach is the Diels-Alder reaction, which forms the bicyclo[421]nonane coreThe reaction conditions often require precise control of temperature and pH to ensure the desired regio- and stereoselectivity .

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with metal ions, influencing various biochemical pathways. Additionally, the bicyclo[4.2.1]nonane core can modulate the compound’s binding affinity to different receptors, affecting its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[bicyclo[4.2.1]nonane-2,2’-[1,3]dithiane]
  • Bicyclo[4.2.1]nonane derivatives
  • 1,3-Dithiane derivatives

Uniqueness

Spiro[bicyclo[4.2.1]nonane-9,2’-[1,3]dithiane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

28640-50-8

Molekularformel

C12H20S2

Molekulargewicht

228.4 g/mol

IUPAC-Name

spiro[1,3-dithiane-2,9'-bicyclo[4.2.1]nonane]

InChI

InChI=1S/C12H20S2/c1-2-5-11-7-6-10(4-1)12(11)13-8-3-9-14-12/h10-11H,1-9H2

InChI-Schlüssel

GZBXUXSOPNWBRW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2CCC(C1)C23SCCCS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.